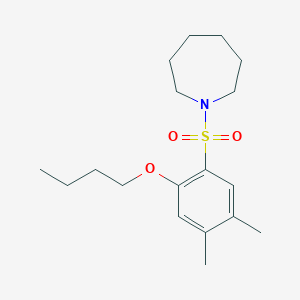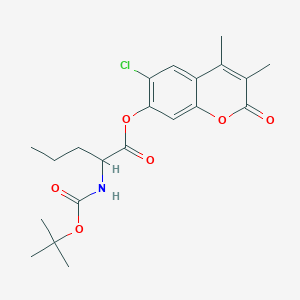
1,4-Bis(2-bromobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-bromobenzoyl)piperazine is an organic compound with the molecular formula C18H16Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of two bromobenzoyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromobenzoyl)piperazine typically involves the reaction of piperazine with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-bromobenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
1,4-Bis(2-bromobenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-chlorobenzoyl)piperazine: Similar structure but with chlorine atoms instead of bromine.
1,4-Bis(2-fluorobenzoyl)piperazine: Similar structure but with fluorine atoms instead of bromine.
1,4-Bis(2-iodobenzoyl)piperazine: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,4-Bis(2-bromobenzoyl)piperazine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atoms also influence the compound’s physical and chemical properties, such as its reactivity and solubility .
Properties
Molecular Formula |
C18H16Br2N2O2 |
|---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
[4-(2-bromobenzoyl)piperazin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C18H16Br2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
InChI Key |
MVACXIASHWGIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12200452.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12200460.png)
![N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12200462.png)




![N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine](/img/structure/B12200496.png)

![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12200504.png)
![(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione](/img/structure/B12200509.png)

![(7,9-Dimethylpyrimidino[4',5'-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)am ine](/img/structure/B12200518.png)
![2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B12200525.png)
